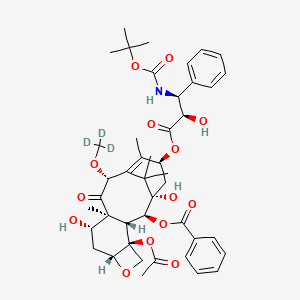

![molecular formula C₃₄H₄₅FN₄O₁₃P₂ B1142257 丙烷-2-基 (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-二氧嘧啶-1-基)-4-氟-4-甲基-3-[[[(2S)-1-氧代-1-丙烷-2-氧基丙烷-2-基]氨基]-苯氧基磷酰氧]氧代氧杂环-2-基]甲氧基-苯氧基磷酰氧]氨基]丙酸酯 CAS No. 1337482-17-3](/img/structure/B1142257.png)

丙烷-2-基 (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-二氧嘧啶-1-基)-4-氟-4-甲基-3-[[[(2S)-1-氧代-1-丙烷-2-氧基丙烷-2-基]氨基]-苯氧基磷酰氧]氧代氧杂环-2-基]甲氧基-苯氧基磷酰氧]氨基]丙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

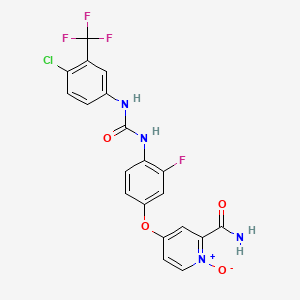

This analysis focuses on a chemical compound characterized by its complex structure involving uracil derivatives and propanoate groups. The compound features a blend of functional groups that contribute to its unique chemical behavior, making it a subject of interest for various scientific investigations.

Synthesis Analysis

The synthesis of related uracil derivatives involves multi-step reactions characterized by elementary analyses, MS, IR, and NMR, showcasing the complexity of achieving the desired molecular architecture. X-ray diffraction methods further confirm the structural integrity of these compounds, indicating the precise arrangement of atoms within the crystal lattice, which is essential for understanding the compound's interactions at a molecular level (Yao et al., 2013).

Molecular Structure Analysis

The molecular structure of uracil derivatives is often elucidated using X-ray diffraction, highlighting the presence of N–H···O inter-molecular hydrogen bonds that result in antiparallel β-sheet arrangements. Such structural features play a crucial role in the compound's interaction with biological molecules, such as DNA, where electrostatic binding mechanisms are observed (Yao et al., 2013).

Chemical Reactions and Properties

The compound under investigation is likely to undergo various chemical reactions due to its functional diversity. For instance, related studies on β-blockers demonstrate the potential for fluorine-18 labeling, enabling the exploration of biological pathways through PET imaging. This illustrates the compound's versatility in chemical modifications and applications in medical research (Stephenson et al., 2008).

Physical Properties Analysis

Physical properties such as thermal stability and UV spectra are crucial for understanding the behavior of the compound under different conditions. The thermal stabilities of uracil derivatives, studied through DSC–TGA techniques, along with their UV interaction with DNA, provide insights into the compound's stability and potential biological interactions (Yao et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity and binding mechanisms, are influenced by the compound's molecular structure. The presence of fluorophenyl and methoxy groups, as seen in related compounds, contributes to selective binding affinities and reactivity towards nucleophiles, which could be leveraged in designing targeted therapeutic agents (Stephenson et al., 2008).

科学研究应用

吸附和环境影响

苯氧基除草剂的吸附2,4-二氯苯氧乙酸 (2,4-D) 等苯氧基除草剂表现出受土壤参数(如 pH 值、有机碳含量和铁氧化物)影响的吸附行为。这项研究表明土壤有机质和铁氧化物是这些除草剂的重要吸附剂,尽管缺乏草酸铁和 DCB 铁等某些参数的数据,这阻碍了对其吸附动力学的全面理解 (Werner, Garratt, & Pigott, 2012)。

神经药理学

NMDA 受体从内质网到突触的运输这篇综述重点介绍了 NMDA 受体的分子机制,这对于哺乳动物中枢神经系统的兴奋性神经传递至关重要。它强调了 NMDA 受体的生物合成、内质网释放后的转运和突触整合,这对于理解精神疾病和神经系统疾病具有重要意义 (Horak, Petralia, Kaniaková, & Sans, 2014)。

神经系统疾病中的淀粉样蛋白成像

淀粉样蛋白成像配体的进展本研究综述了 [18F]FDDNP 和 11C-PIB 等淀粉样蛋白成像配体的开发,用于阿尔茨海默病患者大脑的体内测量。讨论了该技术在早期疾病检测中的潜力及其在评估新的抗淀粉样蛋白疗法中的应用 (Nordberg, 2007)。

化学分析和药物相互作用

细胞色素 P450 同工型的化学抑制剂本文综述了主要人肝细胞色素 P450 同工型的化学抑制剂的效力和选择性,对于预测基于代谢相互作用的药物-药物相互作用至关重要。该研究重点介绍了各种 CYP 同工型的最具选择性的抑制剂 (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011)。

毒理学

哺乳动物中的环境有机锡毒性本综述概括了三丁基锡等有机锡在哺乳动物中的毒性机制,讨论了它们对线粒体 ATP 合酶、类固醇生物合成的影响,以及它们作为 RXR 和 PPARγ 的双重激动剂的作用。它还探讨了它们的神经毒性作用以及了解这些化合物内源水平诱导的分子事件的必要性 (Kotake, 2012)。

属性

IUPAC Name |

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H45FN4O13P2/c1-21(2)47-30(41)23(5)37-53(44,50-25-14-10-8-11-15-25)46-20-27-29(34(7,35)32(49-27)39-19-18-28(40)36-33(39)43)52-54(45,51-26-16-12-9-13-17-26)38-24(6)31(42)48-22(3)4/h8-19,21-24,27,29,32H,20H2,1-7H3,(H,37,44)(H,38,45)(H,36,40,43)/t23-,24-,27+,29+,32+,34+,53?,54?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVORGVRHMQFKTN-ACVYKXDBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)OP(=O)(NC(C)C(=O)OC(C)C)OC3=CC=CC=C3)OC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)C)NP(=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)OP(=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3)OC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H45FN4O13P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

798.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sofosbuvir 3',5'-Bis-(S)-phosphate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

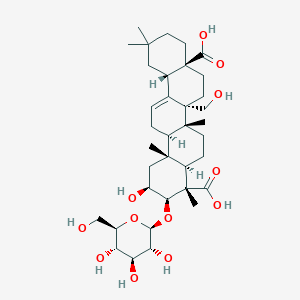

![(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B1142188.png)